2-[(4-Methylbenzyl)thio]ethanol
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Overview
Description
2-[(4-Methylbenzyl)thio]ethanol is an organic chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol. It is also known by its IUPAC name, 2-[(4-methylbenzyl)sulfanyl]ethanol . This compound is used in various scientific experiments across a range of research fields.
Preparation Methods
The synthesis of 2-[(4-Methylbenzyl)thio]ethanol typically involves the reaction of 4-methylbenzyl chloride with sodium sulfide, followed by the addition of ethylene oxide . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[(4-Methylbenzyl)thio]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Methylbenzyl)thio]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzyl)thio]ethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in biochemical reactions, interacting with electrophilic centers in enzymes and other proteins . These interactions can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
2-[(4-Methylbenzyl)thio]ethanol can be compared with other similar compounds such as:
2-[(4-Chlorobenzyl)thio]ethanol: This compound has a similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
2-[(4-Nitrobenzyl)thio]ethanol: This compound features a nitro group on the benzyl ring, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWJZAXPXXHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572722 |
Source
|
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89040-08-4 |
Source
|
Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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